molecular formula C10H14N2OS B2948543 1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one CAS No. 910780-69-7

1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B2948543
CAS No.: 910780-69-7
M. Wt: 210.3
InChI Key: NCOUMPRRXNKGBV-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one (CAS: 910780-69-7) is an organosulfur compound with the molecular formula C₁₀H₁₄N₂OS and a molecular weight of 210.3 g/mol. Its structure features a thiolanone core (a five-membered sulfone ring) substituted with a 4-aminophenylimino group. The compound is commercially available as a powder, stored at room temperature, and exhibits moderate hazards, including warnings for acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .

Its IUPAC name, 4-[(1-oxothiolan-1-ylidene)amino]aniline, reflects the sulfone-oxygen and imine functionalities critical to its reactivity .

Properties

IUPAC Name

4-[(1-oxothiolan-1-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h3-6H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOUMPRRXNKGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)N)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910780-69-7
Record name 1-[(4-aminophenyl)imino]-1lambda6-thiolan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-aminophenylamine with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino-thiolanone structure. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to achieve the required purity for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 4-aminophenyl group in the target compound is electron-donating, enhancing nucleophilicity and metal-binding capacity. In contrast, the 4-nitrophenyl derivative () is electron-deficient, favoring electrophilic substitution reactions. Chloro and methoxy substituents () modulate aromatic reactivity and solubility. Chlorine increases lipophilicity, while methoxy groups improve water solubility via hydrogen bonding.

Solubility & Stability: The piperidinylmethyl derivative () exhibits improved solubility in organic solvents due to its aliphatic amine, whereas the target compound’s aromatic amine may limit solubility in nonpolar media. The sulfone-dione structure in introduces additional polarity and metabolic stability compared to the monocyclic sulfone in the target.

Hazard Profiles :

  • The target compound’s multiple hazard warnings (e.g., H302 for oral toxicity) contrast with the simpler safety profile of the piperidinyl derivative (), which primarily poses skin/eye risks.

Biological Activity

1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with thioketones or related compounds. The structural analysis is crucial for understanding its reactivity and biological interactions. Techniques such as NMR, IR spectroscopy, and X-ray diffraction are commonly employed to characterize the synthesized compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cholinesterase Inhibition

Cholinesterases (AChE and BuChE) are critical enzymes in the hydrolysis of acetylcholine, a neurotransmitter involved in many physiological processes. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease.

  • Case Study : A study on related compounds showed that certain derivatives exhibited significant inhibition of AChE with IC50 values in the low micromolar range, indicating potential for therapeutic applications against neurodegenerative diseases .

2. Antioxidant Activity

Antioxidant properties are essential for protecting cells from oxidative stress, which is linked to various diseases.

  • Research Findings : Compounds similar to this compound have demonstrated antioxidant activity through assays measuring total antioxidant capacity (TAC). The ability to scavenge free radicals was assessed using DPPH and ABTS assays, with some derivatives showing promising results .

3. Antimicrobial and Antibiofilm Activity

The antimicrobial properties of compounds containing the aminophenyl group have been explored, particularly against bacterial strains.

  • Experimental Results : Studies indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) against various pathogens. Additionally, antibiofilm activity was evaluated, highlighting the potential of these compounds in clinical settings .

Table 1: Cholinesterase Inhibition Activity of Related Compounds

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 4m0.091 ± 0.011-
Compound 4k-0.559 ± 0.017
Donepezil0.012 ± 0.0012.665 ± 0.015

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Compound A87-
Compound B--

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